

spectroscopic analysis (NMR, IR, MS) of 1-(phenylsulfonyl)-1H-indole-3-carboxylic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

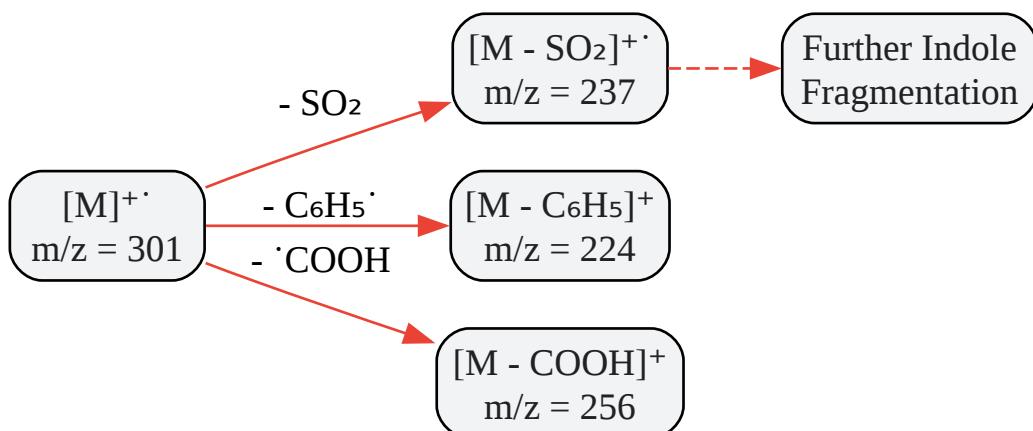
Compound Name: 1-(phenylsulfonyl)-1H-indole-3-carboxylic acid

Cat. No.: B184805

[Get Quote](#)

An In-depth Technical Guide to the Spectroscopic Analysis of **1-(phenylsulfonyl)-1H-indole-3-carboxylic acid**

Introduction


1-(Phenylsulfonyl)-1H-indole-3-carboxylic acid is a key heterocyclic compound featuring an indole nucleus, a foundational structure in numerous natural products and pharmacologically active agents.^{[1][2]} The strategic placement of a phenylsulfonyl group at the N-1 position and a carboxylic acid at the C-3 position significantly modulates the molecule's electronic properties and reactivity. The phenylsulfonyl moiety acts as a potent electron-withdrawing group, influencing the compound's potential as an intermediate in medicinal chemistry, including in the development of antiplasmodial and antifungal agents.^[3] A rigorous and unambiguous structural confirmation is paramount for any research or development application, which is achieved through a multi-pronged spectroscopic approach.

This technical guide provides a comprehensive analysis of **1-(phenylsulfonyl)-1H-indole-3-carboxylic acid** using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will delve into the interpretation of spectral data, explain the causal relationships between molecular structure and spectroscopic output, and provide validated protocols for data acquisition.

Molecular Structure and Spectroscopic Correlation

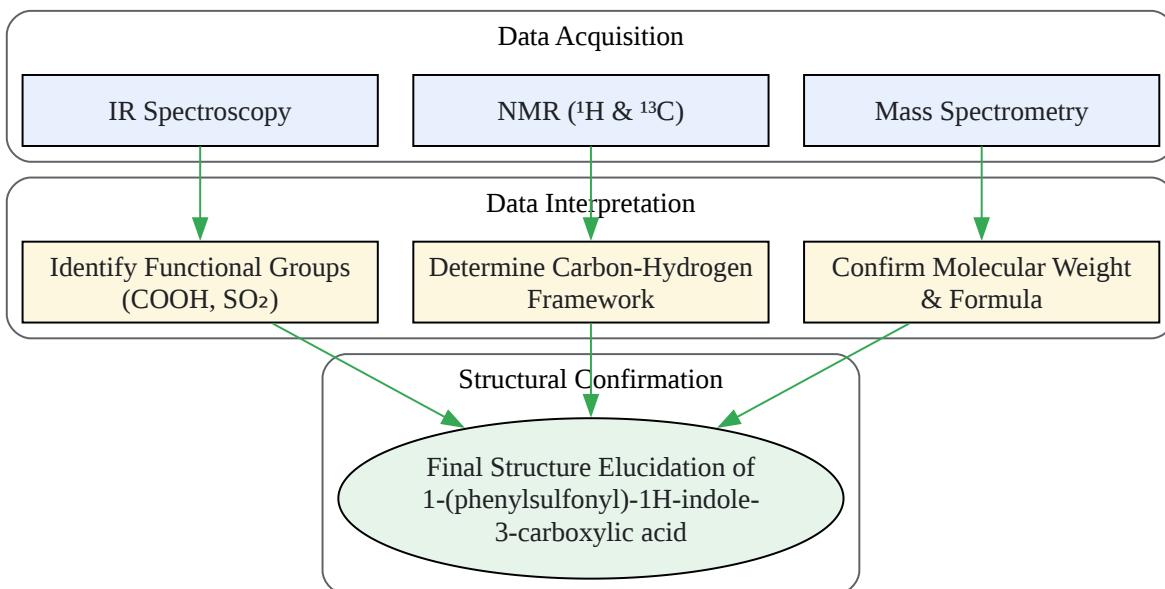
The structural integrity of **1-(phenylsulfonyl)-1H-indole-3-carboxylic acid** (Molecular Formula: $C_{15}H_{11}NO_4S$, Molecular Weight: 301.32 g/mol) is the basis for its unique spectroscopic signature.^{[4][5]} The electron-withdrawing nature of the N-phenylsulfonyl group dramatically influences the chemical environment of the indole ring protons and carbons, while the carboxylic acid group introduces its own distinct signals.

Below is the annotated chemical structure for reference in the subsequent spectroscopic discussions.

[Click to download full resolution via product page](#)

Caption: Plausible fragmentation pathways in Mass Spectrometry.

Experimental Protocol: MS Analysis (ESI-MS)


- Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source. ESI is a soft ionization technique suitable for polar molecules, which will likely yield a prominent protonated molecule $[M+H]^+$ or deprotonated molecule $[M-H]^-$.
- Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 $\mu L/min$).
- Data Acquisition: Acquire the mass spectrum in either positive or negative ion mode. For fragmentation data (MS/MS), select the precursor ion ($[M+H]^+$ or $[M-H]^-$) and subject it to

collision-induced dissociation (CID).

- Data Analysis: Determine the m/z of the molecular ion and major fragment ions to confirm the structure.

Integrated Spectroscopic Workflow

No single technique provides a complete picture. The true power of spectroscopic analysis lies in the integration of data from NMR, IR, and MS to build a self-validating and unambiguous structural assignment.

[Click to download full resolution via product page](#)

Caption: Integrated workflow for spectroscopic structure elucidation.

Conclusion

The spectroscopic analysis of **1-(phenylsulfonyl)-1H-indole-3-carboxylic acid** provides a clear and consistent portrait of its molecular structure. ^1H and ^{13}C NMR define the precise

arrangement of the carbon-hydrogen framework, IR spectroscopy confirms the presence of the critical carboxylic acid and sulfonyl functional groups, and mass spectrometry validates the molecular weight and elemental composition. Together, these techniques form a robust analytical toolkit essential for quality control, reaction monitoring, and characterization in research and drug development.

References

- Powers, J. C. (1968). The Mass Spectrometry of Simple Indoles. *The Journal of Organic Chemistry*, 33(5), 2044–2050.
- PubChem. Indole-3-Carboxylic Acid. National Center for Biotechnology Information.
- Katritzky, A. R., et al. (2009). 1,2-Bis(phenylsulfonyl)-1H-indole as an acceptor of organocuprate nucleophiles. *ARKIVOC*, 2010(4), 66-73.
- Human Metabolome Database. ¹H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0003320).
- Thenmozhi, A., et al. (2020). Experimental and Theoretical Spectroscopic Analysis on N-((1-(phenylsulfonyl)-1H-indol-3-Yl)methyl)acetamide. *Oriental Journal of Chemistry*, 36(4).
- SpectraBase. Indole-3-carboxylic acid - Optional[¹³C NMR] - Chemical Shifts.
- Supporting Information for Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol.
- ResearchGate. Experimental and Theoretical Spectroscopic Analysis on N-((1-(phenylsulfonyl)- 1H-indol-3-Yl)methyl)acetamide | Request PDF.
- Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. *American Journal of Analytical Chemistry*, 7, 351-355.
- ACS Publications. Mass spectrometry of simple indoles. *The Journal of Organic Chemistry*.
- Scribd. Indole 3 Carboxylate.
- PJSIR. Mass spectral studies of newer indoles.
- University of Calgary. IR: carboxylic acids.
- ResearchGate. (PDF) Study of Mass Spectra of Some Indole Derivatives.
- ResearchGate. (PDF) Synthesis of 1-(Phenylsulfonyl)indol-3-yl Trifluoromethanesulfonate.
- NP-MRD. ¹³C NMR Spectrum (1D, 201 MHz, H₂O, predicted) (NP0327573).
- Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups.
- NIH. 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde. National Center for Biotechnology Information.
- Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
- University of Colorado Boulder. Table of Characteristic IR Absorptions.
- Michigan State University. Infrared Spectroscopy.

- ResearchGate. Synthesis, spectroscopic characterization and DFT calculations on N-(Phenylsulfonyl)-L-asparagine (NPLAS): A potential nonlinear optical material | Request PDF.
- SpectraBase. 1H-indole-3-carboxylic acid, 6-bromo-5-hydroxy-1-methyl-2-[(phenylsulfonyl)methyl]-, ethyl ester - Optional[1H NMR] - Spectrum.
- NIH. Synthesis, Spectroscopic Identification and Molecular Docking of Certain N-(2-{2-(1H-Indol-2-ylcarbonyl) hydrazinylacetyl}phenyl)acetamides and N-[2-(2-{2-(Acetylamino)phenylacetyl}hydrazinyl)-2-oxoethyl]-1H-indole-2-carboxamides. National Center for Biotechnology Information.
- NIST. 1H-Indole-2-carboxylic acid, 1-methyl-. NIST Chemistry WebBook.
- RSIS International. Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide.
- ResearchGate. Mass Spectra of the Hydroxyindole-3-carboxylic Acids and the Hydroxyskatoles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Synthesis, Spectroscopic Identification and Molecular Docking of Certain N-(2-{2-(1H-Indol-2-ylcarbonyl) hydrazinyl}(oxo)acetyl}phenyl)acetamides and N-[2-(2-{2-(Acetylamino)phenyl}(oxo)acetyl)hydrazinyl]-2-oxoethyl]-1H-indole-2-carboxamides: New Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsisinternational.org [rsisinternational.org]
- 3. benchchem.com [benchchem.com]
- 4. bocsci.com [bocsci.com]
- 5. 1-(PHENYLSULFONYL)-1H-INDOLE-3-CARBOXYLIC ACID CAS#: 278593-17-2 [chemicalbook.com]
- To cite this document: BenchChem. [spectroscopic analysis (NMR, IR, MS) of 1-(phenylsulfonyl)-1H-indole-3-carboxylic acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b184805#spectroscopic-analysis-nmr-ir-ms-of-1-phenylsulfonyl-1h-indole-3-carboxylic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com